molecular formula C10H7N3O B7884276 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile CAS No. 948883-29-2

3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile

Cat. No.: B7884276
CAS No.: 948883-29-2
M. Wt: 185.18 g/mol
InChI Key: MTERNIBSEZLQFD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile typically involves multicomponent condensation reactions. One common method includes the reaction of 2-aminopyridines with arylglyoxals and Meldrum’s acid. The reaction conditions often require heating and the use of a suitable solvent to facilitate the formation of the imidazo[1,2-a]pyridine core.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound has been investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and chemical manufacturing.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyrimidines

  • Imidazo[1,2-a]pyridine analogues

  • Aryl-phenylketones

Uniqueness: 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile stands out due to its specific structural features, such as the presence of the oxopropanenitrile group. This distinguishes it from other compounds in the imidazo[1,2-a]pyridine family and contributes to its unique chemical and biological properties.

Properties

IUPAC Name

3-imidazo[1,2-a]pyridin-6-yl-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c11-4-3-9(14)8-1-2-10-12-5-6-13(10)7-8/h1-2,5-7H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTERNIBSEZLQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693617
Record name 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948883-29-2
Record name 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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